Step 1: Synthesis of 6-ethoxy-1,3-benzothiazol-2-amine can be achieved by reacting 4-ethoxybenzene-1,2-diamine with potassium thiocyanate and bromine in glacial acetic acid, followed by treatment with ammonia [].
Mechanism of Action
Inhibition of specific enzymes: The compound might inhibit enzymes crucial for various biological pathways, leading to the observed effects. For example, some benzothiazole derivatives have been reported to inhibit COX-2, an enzyme involved in inflammation [].
Related Compounds
Compound Description: This compound serves as a base structure in a study exploring novel N-benzothiazol-2-yl benzamide derivatives as potential allosteric activators of human glucokinase (GK) []. The study focuses on modifying the benzamide moiety with various substituents to enhance GK activation.
Compound Description: This series of compounds, encompassing various substitutions at the 8-position of the triazino ring and the 2/4-positions of the phenyl ring, were synthesized and evaluated for their anticonvulsant, anti-nociceptive, hepatotoxic, and neurotoxic properties []. Several compounds within this series exhibited promising anticonvulsant and analgesic activities with a favorable safety profile in mice.
3. 2-aminium-6-ethoxy-1,3-benzothiazol 3-carboxypropionate []* Compound Description: This compound, alongside other 2-amino-6-ethoxybenzothiazole derivatives, demonstrated a significant enhancement of physical work capacity in mice during a treadmill test []. * Relevance: This compound shares the 6-ethoxy-1,3-benzothiazole moiety with the target compound, 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide. The study emphasizes the potential of 6-ethoxy-1,3-benzothiazole derivatives in influencing physical performance, suggesting that the target compound, albeit structurally distinct, might also possess interesting biological properties related to energy metabolism or muscle function.
Compound Description: This compound showcased a remarkable improvement in physical performance in mice, demonstrating efficacy in both treadmill and swimming tests []. The study highlighted the potential role of specific structural features, including the carboxypentoate group, in enhancing physical work capacity.
Compound Description: This compound, a simple acetamide derivative of 6-ethoxy-1,3-benzothiazole, demonstrated notable efficacy in enhancing physical performance in mice during treadmill tests [].
Compound Description: This compound, characterized by a pyridylmethyleneamino substituent on the benzothiazole ring, exhibited significant positive effects on physical work capacity in mice, demonstrating efficacy in both treadmill and swimming tests [].
Compound Description: This compound, featuring a furylmethyleneamino group on the benzothiazole ring, demonstrated a significant enhancement of physical work capacity in mice, showing efficacy in both treadmill and swimming tests [].
Compound Description: This series of compounds, featuring a substituted azetidinone ring linked to a benzothiazole core, were synthesized and evaluated for their anti-inflammatory and anthelmintic activities [, ]. The study aimed to explore the impact of various substituents on the 7' position of the benzothiazole ring on the biological activity of these compounds.
Compound Description: This compound, identified through high-throughput screening, acts as a potent and selective antagonist of the Plasmodium falciparum hexose transporter (PfHT) []. WU-1 exhibited promising anti-malarial activity by blocking glucose uptake in parasites with minimal effects on human glucose transporters.
10. N- (6-pyridin-4-ilpirazin-2-yl) -1H-indol-5-amine []* Compound Description: This compound, along with numerous other structurally related analogs, forms part of a patent focused on developing novel therapeutic agents []. The patent broadly covers the synthesis and use of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound, along with its analogs, underscores the significance of exploring diverse chemical scaffolds for developing novel therapies. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
11. N- [6- (2-fluoropyridin-4-yl) pyrazin-2-yl] -1H-indol-5-amine []* Compound Description: This compound belongs to a series of structurally similar analogs covered by a patent focused on developing new therapeutic agents []. The patent emphasizes the potential of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound, along with its analogs, emphasizes the importance of exploring diverse chemical scaffolds for novel therapies. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
12. N- (6-pyridin-4-ilpirazin-2-yl) -1H-indol-6-amine []* Compound Description: This compound is part of a larger series of structurally related analogs described in a patent focused on developing new therapeutic agents []. The patent emphasizes the potential of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound, along with its analogs, emphasizes the importance of exploring diverse chemical scaffolds for novel therapies. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
13. N- (6-pyridin-4-ilpirazin-2-yl) -1,3-benzothiazol-5-amine []* Compound Description: This compound, along with numerous other structurally related analogs, forms part of a patent focused on developing novel therapeutic agents []. The patent broadly covers the synthesis and use of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound shares the 1,3-benzothiazol subunit. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
14. 2-methyl-N- (6-pyridin-4-ilpirazin-2-yl) -1,3-benzothiazol-5-amine []* Compound Description: This compound belongs to a series of structurally similar analogs covered by a patent focused on developing new therapeutic agents []. The patent emphasizes the potential of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound shares the 1,3-benzothiazol subunit. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
15. 4- [6- (1H-indol-5-ylamino) pyrazin-2-yl] benzamide []* Compound Description: This compound is part of a larger series of structurally related analogs described in a patent focused on developing new therapeutic agents []. The patent emphasizes the potential of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound shares the benzamide subunit. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
16. 4- {6 - [(4-hydroxycyclohexyl) amino] pyrazin-2-yl} benzamide []* Compound Description: This compound, along with numerous other structurally related analogs, forms part of a patent focused on developing novel therapeutic agents []. The patent broadly covers the synthesis and use of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound shares the benzamide subunit. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
17. N3-1H-indol-5-yl-5-pyridin-4-ilpirazin-2,3-diamine []* Compound Description: This compound belongs to a series of structurally similar analogs covered by a patent focused on developing new therapeutic agents []. The patent emphasizes the potential of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound, along with its analogs, emphasizes the importance of exploring diverse chemical scaffolds for novel therapies. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
18. N3-1H-indol-5-yl-5-pyridin-3-ilpirazin-2,3-diamine []* Compound Description: This compound is part of a larger series of structurally related analogs described in a patent focused on developing new therapeutic agents []. The patent emphasizes the potential of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound, along with its analogs, emphasizes the importance of exploring diverse chemical scaffolds for novel therapies. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
19. 5- (2-chloropyridin-4-yl) -N3-1H-indol-5-ilpirazin-2,3-diamine []* Compound Description: This compound, along with numerous other structurally related analogs, forms part of a patent focused on developing novel therapeutic agents []. The patent broadly covers the synthesis and use of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound, along with its analogs, emphasizes the importance of exploring diverse chemical scaffolds for novel therapies. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
20. N3- (2-methyl-1H-indol-5-yl) -5-pyridin-4-ilpirazin-2,3-diamine []* Compound Description: This compound belongs to a series of structurally similar analogs covered by a patent focused on developing new therapeutic agents []. The patent emphasizes the potential of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound, along with its analogs, emphasizes the importance of exploring diverse chemical scaffolds for novel therapies. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
21. N3- (2-methyl-1H-indol-5-yl) -5-pyridin-3-ilpirazin-2,3-diamine []* Compound Description: This compound is part of a larger series of structurally related analogs described in a patent focused on developing new therapeutic agents []. The patent emphasizes the potential of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound, along with its analogs, emphasizes the importance of exploring diverse chemical scaffolds for novel therapies. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
22. N3-1H-indol-4-yl-5-pyridin-4-ilpirazin-2,3-diamine []* Compound Description: This compound, along with numerous other structurally related analogs, forms part of a patent focused on developing novel therapeutic agents []. The patent broadly covers the synthesis and use of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound, along with its analogs, emphasizes the importance of exploring diverse chemical scaffolds for novel therapies. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
23. N3-1H-indol-5-yl-5- (3-thienyl) pyrazine-2,3-diamine []* Compound Description: This compound belongs to a series of structurally similar analogs covered by a patent focused on developing new therapeutic agents []. The patent emphasizes the potential of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound, along with its analogs, emphasizes the importance of exploring diverse chemical scaffolds for novel therapies. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
24. 5- (3-furyl) -N3-1H-indol-5-ilpirazin-2,3-diamine []* Compound Description: This compound is part of a larger series of structurally related analogs described in a patent focused on developing new therapeutic agents []. The patent emphasizes the potential of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound, along with its analogs, emphasizes the importance of exploring diverse chemical scaffolds for novel therapies. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
25. 5- (3-fluorophenyl) -N3-1H-indol-5-ilpirazin-2,3-diamine []* Compound Description: This compound, along with numerous other structurally related analogs, forms part of a patent focused on developing novel therapeutic agents []. The patent broadly covers the synthesis and use of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound, along with its analogs, emphasizes the importance of exploring diverse chemical scaffolds for novel therapies. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
26. 3- [5-amino-6- (1H-indol-5-ylamino) pyrazin-2-yl] benzamide []* Compound Description: This compound belongs to a series of structurally similar analogs covered by a patent focused on developing new therapeutic agents []. The patent emphasizes the potential of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound shares the benzamide subunit. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
27. 4- [5-amino-6- (1H-indol-5-ylamino) pyrazin-2-yl] benzamide []* Compound Description: This compound is part of a larger series of structurally related analogs described in a patent focused on developing new therapeutic agents []. The patent emphasizes the potential of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound shares the benzamide subunit. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
28. 4- {5-amino-6 - [(2-methyl-1H-indol-5-yl) amino] pyrazin-2-yl} benzamide []* Compound Description: This compound, along with numerous other structurally related analogs, forms part of a patent focused on developing novel therapeutic agents []. The patent broadly covers the synthesis and use of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound shares the benzamide subunit. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
29. 4- [5-amino-6- (1H-indol-5-ylamino) pyrazin-2-yl] -N- (2-methoxyethyl) benzamide []* Compound Description: This compound belongs to a series of structurally similar analogs covered by a patent focused on developing new therapeutic agents []. The patent emphasizes the potential of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound shares the benzamide subunit. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
30. 4- [5-amino-6- (1H-indol-5-ylamino) pyrazin-2-yl] -N- (2-cyanoethyl) benzamide []* Compound Description: This compound is part of a larger series of structurally related analogs described in a patent focused on developing new therapeutic agents []. The patent emphasizes the potential of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound shares the benzamide subunit. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
31. 4- [5-amino-6- (1H-indol-4-ylamino) pyrazin-2-yl] benzamide []* Compound Description: This compound, along with numerous other structurally related analogs, forms part of a patent focused on developing novel therapeutic agents []. The patent broadly covers the synthesis and use of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound shares the benzamide subunit. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
32. trans-4 - [(3-amino-6-pyridin-4-ilpirazin-2-yl) amino] cyclohexanol []* Compound Description: This compound belongs to a series of structurally similar analogs covered by a patent focused on developing new therapeutic agents []. The patent emphasizes the potential of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound, along with its analogs, emphasizes the importance of exploring diverse chemical scaffolds for novel therapies. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
33. N3-1H-indazol-5-yl-5-pyridin-4-ilpirazin-2,3-diamine []* Compound Description: This compound is part of a larger series of structurally related analogs described in a patent focused on developing new therapeutic agents []. The patent emphasizes the potential of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound, along with its analogs, emphasizes the importance of exploring diverse chemical scaffolds for novel therapies. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
34. 4- [5-amino-6- (1H-indazol-5-ylamino) pyrazin-2-yl] -N- (2-methoxyethyl) benzamide []* Compound Description: This compound, along with numerous other structurally related analogs, forms part of a patent focused on developing novel therapeutic agents []. The patent broadly covers the synthesis and use of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound shares the benzamide subunit. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
35. 4- [5-amino-6- (1H-indazol-5-ylamino) pyrazin-2-yl] benzamide []* Compound Description: This compound belongs to a series of structurally similar analogs covered by a patent focused on developing new therapeutic agents []. The patent emphasizes the potential of these compounds for various therapeutic applications, including the treatment of cancer.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this compound shares the benzamide subunit. The patent highlights the potential of these compounds in treating a wide range of diseases, suggesting a possible starting point for exploring the therapeutic potential of the target compound, despite their structural differences.
10. N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides []* Compound Description: A series of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides derivatives were investigated for their Quantitative Structure-Activity Relationship (QSAR) []. This involved analyzing the relationship between their molecular structures and their biological activities.* Relevance: Compounds within this series share the benzothiazole core structure with 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide. Exploring their QSAR can offer insights into how structural modifications within this chemical class might affect biological activity. Understanding these structure-activity relationships can guide the design and development of new compounds, including potential analogs of the target compound with enhanced or modified biological properties.
11. 3-{7-substituted-6-1,3 -benzothiazol-2-yl-1-({4-methylphenyl) sulfonyl)20thixo-2,3dihydroquinazolin -4 (1H)-one []* Compound Description: This group of compounds, incorporating a benzothiazole moiety within a complex heterocyclic system, were synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities []. The study investigated the impact of different substituents on the benzothiazole ring on the biological activity of these compounds. * Relevance: Although structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this series underscores the versatility of the benzothiazole scaffold in medicinal chemistry. The study highlights the potential of incorporating benzothiazole into diverse molecular frameworks to develop compounds with a wide range of therapeutic applications.
12. 2-((4Z)-4-benzylidine-2-phenyl-5-oxo-4,5- dihydro-1H-imidazole-1-yl)-N-(7-substituted-6-fluro-1,3-benzothiazole-2-yl) benzamide []* Compound Description: This group of compounds, featuring a benzothiazole unit linked to an imidazole ring, were synthesized and screened for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic properties []. The study aimed to understand how different substituents on the benzothiazole ring influence the biological activity of these compounds.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, this series highlights the potential of combining benzothiazole with other pharmacologically relevant moieties, like imidazole, to develop compounds with diverse biological activities. The study's focus on modifying the benzothiazole ring with various substituents aligns with the structural variations observed in the target compound, suggesting a potential avenue for exploring structure-activity relationships.
13. 3-(4-(1,4-diazepan-1-yl)-6-(((1S,2R,5S)6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS200981) []* Compound Description: PS200981, a triaminotriazine aniline amide derivative, was identified as a highly selective p38 kinase inhibitor with potential for treating inflammatory disorders []. The study highlighted the critical role of the 3-amino-4-methyl benzamide moiety for its potent and selective p38 inhibitory activity.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, PS200981 emphasizes the importance of exploring diverse chemical scaffolds, particularly those containing specific pharmacophores like 3-amino-4-methyl benzamide, for developing new therapeutic agents. This study provides valuable insights into structure-activity relationships, highlighting the potential of optimizing specific structural features to enhance potency and selectivity for desired biological targets.
14. (R)-3-(4-(isobutyl(methyl)-amino)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS166276) []* Compound Description: PS166276, a structurally related analog of PS200981, emerged as a more potent and less cytotoxic p38 kinase inhibitor with promising in vitro and in vivo activity in inflammatory models []. The study demonstrated the potential of this class of triaminotriazine aniline amides as valuable leads for developing anti-inflammatory therapies.* Relevance: While structurally distinct from 4-benzoyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, PS166276 highlights the significance of optimizing lead compounds, even those with promising initial activity profiles, to improve potency, selectivity, and safety. This study emphasizes the importance of understanding structure-activity relationships within a chemical series to guide medicinal chemistry efforts and develop more effective therapeutic agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.